5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5’-(Trifluoromethyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: is a complex organic compound characterized by the presence of a trifluoromethyl group and multiple carboxylic acid groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves multiple steps, starting with the preparation of the terphenyl core. Common reagents for trifluoromethylation include trifluoromethyltrimethylsilane and sodium trifluoroacetate . The carboxylic acid groups are usually introduced through oxidation reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction conditions . The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can also be integrated into the production process to efficiently construct the terphenyl backbone .
Chemical Reactions Analysis
Types of Reactions
5’-(Trifluoromethyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups can yield anhydrides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5’-(Trifluoromethyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5’-(Trifluoromethyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Terphenyls: Compounds with three benzene rings connected in a linear arrangement.
Carboxylic Acids: Compounds with one or more carboxylic acid groups.
Uniqueness
5’-(Trifluoromethyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to the combination of its trifluoromethyl group and multiple carboxylic acid groups on a terphenyl backbone. This unique structure imparts specific chemical and physical properties, such as high thermal stability and resistance to oxidation .
Properties
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3O8/c24-23(25,26)18-8-12(10-2-14(19(27)28)6-15(3-10)20(29)30)1-13(9-18)11-4-16(21(31)32)7-17(5-11)22(33)34/h1-9H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFJRCFZLXGFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(F)(F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.